1-(Tert-butoxycarbonyl)piperidine-3-sulfonic acid
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Overview
Description
1-(Tert-butoxycarbonyl)piperidine-3-sulfonic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperidine ring, which is further substituted with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)piperidine-3-sulfonic acid typically involves the protection of piperidine with a tert-butoxycarbonyl group followed by sulfonation. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. The resulting compound is then subjected to sulfonation using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)piperidine-3-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile (ACN) at elevated temperatures.
Deprotection Reactions: TFA or HCl in organic solvents like dichloromethane (DCM) or dioxane are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products formed depend on the nucleophile used. For example, reaction with an amine nucleophile would yield a sulfonamide derivative.
Deprotection Reactions: The major product is the free amine, which can be further functionalized for various applications.
Scientific Research Applications
1-(Tert-butoxycarbonyl)piperidine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)piperidine-3-sulfonic acid is primarily related to its ability to undergo deprotection and substitution reactions. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with various molecular targets. The sulfonic acid group can participate in nucleophilic substitution reactions, allowing the compound to be modified for specific applications .
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)piperidine-3-sulfonic acid can be compared with other Boc-protected piperidine derivatives, such as:
1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfonic acid group.
1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid: Another similar compound with a carboxylic acid group at the 3-position.
1-(Tert-butoxycarbonyl)piperidine-4-sulfonic acid: Similar but with the sulfonic acid group at the 4-position.
The uniqueness of this compound lies in the specific positioning of the sulfonic acid group, which can influence its reactivity and applications in different fields.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-6-4-5-8(7-11)17(13,14)15/h8H,4-7H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZXFBVOIWOEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678028 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)piperidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338731-03-6 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)piperidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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